molecular formula C8H6N2S B11920479 2,2'-(Thiophene-2,3-diyl)diacetonitrile

2,2'-(Thiophene-2,3-diyl)diacetonitrile

Cat. No.: B11920479
M. Wt: 162.21 g/mol
InChI Key: NHLQEUCLYUSNSB-UHFFFAOYSA-N
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Description

2,2’-(Thiophene-2,3-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S It features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and two acetonitrile groups attached at the 2 and 3 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Thiophene-2,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2,3-dialdehyde and malononitrile in the presence of a base such as piperidine . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for 2,2’-(Thiophene-2,3-diyl)diacetonitrile are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Thiophene-2,3-diyl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile groups.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2,2’-(Thiophene-2,3-diyl)diamine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(Thiophene-2,3-diyl)diacetonitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The thiophene ring provides a planar structure that facilitates π-π stacking interactions, enhancing charge mobility and electronic properties. The nitrile groups can act as electron-withdrawing groups, modulating the electronic properties of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Thiophene-2,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the thiophene ring, which influences its electronic properties and reactivity. This makes it a valuable building block for designing materials with tailored electronic and optical properties.

Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-[2-(cyanomethyl)thiophen-3-yl]acetonitrile

InChI

InChI=1S/C8H6N2S/c9-4-1-7-3-6-11-8(7)2-5-10/h3,6H,1-2H2

InChI Key

NHLQEUCLYUSNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC#N)CC#N

Origin of Product

United States

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